![molecular formula C9H16FN B11918569 2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
2-Fluoro-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-8-azaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with a nitrogen atom at the 8-position and a fluorine substituent at the 2-position. The spiro[4.5]decane scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets. Fluorine’s electronegativity and small atomic radius at C-2 likely influence electronic properties and steric interactions, making this compound a candidate for medicinal chemistry applications, particularly in receptor modulation and antiviral research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-8-azaspiro[4.5]decane can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process .
Another method involves the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. This method is convenient and has been developed for the production of biologically active compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ethyl bromodifluoroacetate: Used in difluoroalkylation reactions.
Copper Catalysts: Facilitate the difluoroalkylation and cyclization processes.
Major Products
The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .
Scientific Research Applications
Medicinal Chemistry
- Scaffold for Drug Development : 2-Fluoro-8-azaspiro[4.5]decane serves as an important scaffold in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators. Its structural features allow for modifications that can enhance pharmacological properties.
- Pain Management : The compound has shown significant inhibition of voltage-gated sodium channels, particularly the Nav1.7 channel, which is crucial in pain signaling pathways. This suggests its potential use in developing analgesic medications.
- Antibacterial Properties : Some derivatives of this compound exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broader application in antibiotic development.
Material Science
- The unique spirocyclic structure of this compound makes it a candidate for developing new materials with specific properties, such as enhanced stability or unique mechanical characteristics.
Chemical Reactions
The compound can undergo various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be replaced with other functional groups.
- Cyclization Reactions : It can participate in cyclization to form more complex structures, which may have distinct biological or chemical properties.
Analgesic Properties
A study highlighted the compound's ability to inhibit Nav1.7 channels effectively, suggesting its potential as an analgesic agent. This property is particularly relevant for developing new pain relief therapies.
Sigma Receptor Ligands
Research indicates that derivatives of this compound show promise as sigma receptor ligands, demonstrating high affinity for σ1 receptors and selectivity for σ2 receptors. This opens avenues for therapeutic developments targeting neurological conditions.
Antihypoxic Activity
In vivo studies have shown that certain derivatives exhibit strong antihypoxic effects, indicating their potential utility in treating conditions related to hypoxia.
Mechanism of Action
The mechanism of action of 2-Fluoro-8-azaspiro[4.5]decane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved in its action include inhibition of specific enzymes and modulation of receptor activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Key Comparative Insights
Substituent Bulkiness at C-8: Anti-coronavirus activity correlates with C-8 substituent size. Propyl (compound 80, EC50 = 5.5 μM) and phenyl (compound 83, IC50 = 4.3 μM) groups enhance potency compared to smaller methyl/ethyl groups (EC50 = 18–28 μM) .
Heteroatom Effects :
- Replacing oxygen with sulfur (e.g., 1-oxa-4-thiaspiro[4.5]decane in compound 15a) reduces σ1 receptor affinity but retains σ2 activity, highlighting heteroatom-dependent selectivity .
- Sulfur-containing analogs (e.g., 2-thia-8-azaspiro[4.5]decane) exhibit higher lipophilicity, which may improve membrane permeability .
Fluorine’s Role: Fluorine’s electronegativity at C-2 could enhance hydrogen bonding or dipole interactions compared to non-halogenated analogs. For example, 8-(4-fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 914637-75-5) leverages fluorine for electronic modulation in synthetic intermediates .
Activity in Receptor Agonism :
- 1-Oxa-8-azaspiro[4.5]decanes with C-2 ethyl/methyl groups (e.g., compound 18) show partial M1 muscarinic receptor agonism, suggesting that substituent flexibility at C-2 influences receptor activation .
Biological Activity
2-Fluoro-8-azaspiro[4.5]decane is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure characterized by the presence of a fluorine atom, which enhances its binding affinity to various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit voltage-gated sodium channels, particularly the Nav1.7 channel, which plays a crucial role in pain signaling pathways. This inhibition suggests potential applications in developing analgesic medications.
- Receptor Modulation : It acts as a ligand for sigma receptors, demonstrating high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM) and selectivity for σ2 receptors .
The presence of the fluorine atom significantly influences the compound's chemical reactivity and biological activity, enhancing its binding properties compared to structurally similar compounds.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities:
- Pain Management : Its ability to inhibit sodium channels suggests its potential use in pain relief therapies. Studies have indicated that it can modulate pain signaling pathways effectively .
- Antibacterial Activity : While primarily focused on pain management, some derivatives of azaspiro compounds have shown antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli, indicating potential for broader antibacterial applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Analgesic Properties : A study highlighted the compound's ability to inhibit Nav1.7 channels, which are critical in pain pathways. This suggests its potential as an analgesic agent.
- Sigma Receptor Ligands : Research involving derivatives of this compound showed promising results as σ1 receptor ligands, with significant selectivity and affinity, paving the way for future therapeutic developments targeting neurological conditions .
- Antihypoxic Activity : In vivo studies demonstrated that certain derivatives exhibited strong antihypoxic effects with favorable therapeutic indices, indicating their potential utility in treating conditions related to hypoxia .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and unique features of compounds structurally similar to this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
8,8-Difluoro-2-azaspiro[4.5]decane | High | Contains two fluorine atoms; may exhibit different reactivity patterns |
8-Oxa-2-azaspiro[4.5]decane | Moderate | Incorporates an oxygen atom into the spiro structure |
Buspirone Related Compound K | Moderate | Related to anxiolytic effects; different functional groups |
2,8-Diazaspiro[4.5]decan-3-one | Moderate | Contains additional nitrogen atoms; alters biological activity |
7-Azaspiro[4.5]decane hydrochloride | Moderate | Variation in nitrogen placement affects pharmacological properties |
Properties
Molecular Formula |
C9H16FN |
---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
3-fluoro-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-1-2-9(7-8)3-5-11-6-4-9/h8,11H,1-7H2 |
InChI Key |
KYGSNMCJXDKLRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.